Olpimedone

Description

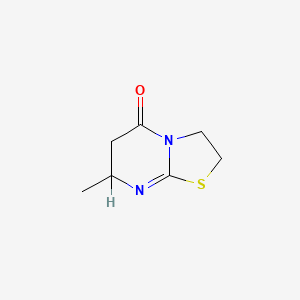

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methyl-2,3,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-5-4-6(10)9-2-3-11-7(9)8-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRKFKTUSAUZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N2CCSC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865963 | |

| Record name | 7-Methyl-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39567-20-9, 108936-27-2, 746565-68-4 | |

| Record name | Olpimedone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039567209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olpimedone, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108936272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olpimedone, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0746565684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyl-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLPIMEDONE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XGM37G868 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OLPIMEDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MG3LH077H2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OLPIMEDONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51EB9T1Y1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for Olpimedone

Historical Development of Olpimedone Synthesis Research

The historical development of this compound synthesis research reflects the evolution of organic synthesis techniques applied to heterocyclic systems. Early efforts likely focused on straightforward methods to assemble the fundamental ring structure.

Classical Synthetic Routes and Their Academic Refinements

Classical synthetic approaches to heterocyclic compounds often involve condensation reactions between appropriately functionalized precursors. For the thiazolo[3,2-a]pyrimidin-5-one scaffold of this compound, this would typically involve reacting a sulfur-containing component with a nitrogen and oxygen-containing fragment, followed by cyclization. While specific detailed classical routes for this compound were not extensively detailed in the search results, general principles of classical heterocyclic synthesis would apply. Academic refinements to such routes historically focused on improving yields, reducing reaction times, and exploring alternative reagents to enhance efficiency and purity. This could involve optimizing reaction conditions, solvent selection, and catalyst use.

Contemporary Advanced Synthetic Methodologies for this compound

Modern synthetic chemistry offers a range of advanced techniques that could be applied to the synthesis of this compound or its derivatives, aiming for improved efficiency, sustainability, and control over molecular architecture.

Stereoselective and Asymmetric Synthesis Research

This compound contains a methyl group at the 7-position, which is a stereogenic center, meaning it can exist as different stereoisomers (enantiomers or diastereomers). nih.govncats.io Stereoselective synthesis aims to control the formation of specific stereoisomers during a chemical reaction. Asymmetric synthesis is a type of stereoselective synthesis that produces one enantiomer in greater amounts than the other, often starting from achiral precursors using chiral catalysts, reagents, or auxiliaries. kth.seorganic-chemistry.orgslideshare.net The development of stereoselective or asymmetric routes to this compound would be crucial if a specific stereoisomer demonstrated enhanced biological activity or a more favorable profile compared to the racemic mixture. Research in this area would involve designing synthetic steps that introduce the 7-methyl group with controlled stereochemistry, potentially utilizing chiral ligands or catalysts in key cyclization or functionalization steps. organic-chemistry.orgnumberanalytics.commdpi.com

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.compjoes.com Applying these principles to this compound synthesis would involve considering factors such as atom economy, the use of less hazardous solvents, reducing energy consumption, and minimizing waste generation. sigmaaldrich.compjoes.comrsc.org For instance, exploring solvent-free reactions, using renewable feedstocks, or developing catalytic methods that avoid stoichiometric reagents could be areas of research. pjoes.comchemistryforsustainability.org Evaluating the "greenness" of different synthetic routes can be done using tools that assess processes based on the 12 principles of green chemistry. sigmaaldrich.com

Flow Chemistry and Continuous Processing Research for this compound Production

Flow chemistry and continuous processing involve conducting chemical reactions in a continuous stream rather than in batches. mt.comvapourtec.com This approach offers several advantages, including improved reaction control, enhanced safety for hazardous reactions, easier scalability, and potential for higher yields and purity. mt.comvapourtec.comsterlingpharmasolutions.comportonpharma.comrsc.org Applying flow chemistry to this compound synthesis could involve adapting the key reaction steps to a continuous flow setup, potentially utilizing microreactors or tubular reactors. vapourtec.comportonpharma.com This could lead to more efficient and safer production, particularly if any intermediates are unstable or reactions are highly exothermic. mt.comsterlingpharmasolutions.comportonpharma.com Research in this area would focus on optimizing flow rates, temperature, and reactant concentrations to achieve efficient conversion and isolation of this compound in a continuous manner. vapourtec.com

Design and Synthesis of this compound Analogs and Derivatives for Research Purposes

The design and synthesis of analogs and derivatives of a lead compound like this compound are crucial for research purposes, particularly in understanding how structural changes affect biological activity. This is a fundamental aspect of structure-activity relationship (SAR) investigations and the exploration of chemical space usf.edurjeid.comnih.gov.

Chemical Modification Strategies for Structure-Activity Relationship Investigations

Chemical modification strategies are employed to systematically alter the structure of this compound to probe its interaction with biological targets. These strategies can involve various transformations on different parts of the molecule. Common chemical modification approaches in medicinal chemistry include the alteration of functional groups, the introduction of substituents, and the modification of the core scaffold nih.govresearchgate.netrsc.orgnih.govrsc.org. For this compound, potential modification sites could include the methyl group, the thiazole (B1198619) ring, the pyrimidinone ring, or the sulfur atom. By synthesizing a series of analogs with planned structural variations, researchers can gather data on how these changes impact activity, binding affinity, and other relevant properties. This data is then used to build SAR models, guiding the design of more potent and selective compounds usf.edu.

Probing Chemical Space through this compound Analog Libraries

To comprehensively understand the potential of the this compound scaffold, researchers can generate libraries of analogs. These libraries represent a systematic exploration of the chemical space around the core structure rjeid.comnih.govchemrxiv.orgbiosolveit.defrontiersin.org. Chemical space refers to the vast theoretical realm encompassing all possible drug-like molecules chemrxiv.orgbiosolveit.de. By creating diverse sets of this compound derivatives, researchers can identify novel compounds with improved properties or different biological activities. The design of these libraries can be guided by various factors, including known SAR information, computational methods, and synthetic feasibility rjeid.comfrontiersin.org. Techniques like combinatorial chemistry and diversity-oriented synthesis are often employed in the generation of such libraries frontiersin.org. The analysis of these libraries helps in mapping the relationship between chemical structure and biological function within the explored chemical space.

Chemoenzymatic and Biocatalytic Approaches in this compound Derivatization

Chemoenzymatic and biocatalytic approaches offer alternative and often more sustainable routes for the synthesis of complex molecules and their derivatives, including potential this compound analogs nih.goveco-vector.commdpi.comworktribe.commdpi.com. These methods leverage the high selectivity and efficiency of enzymes to perform specific chemical transformations that may be difficult or require harsh conditions using traditional chemical synthesis eco-vector.commdpi.commdpi.com. For this compound derivatization, enzymes could potentially be used for stereoselective modifications, the introduction of specific functional groups, or the synthesis of chiral analogs. While no specific examples of chemoenzymatic or biocatalytic synthesis directly applied to this compound were found in the search results, the increasing integration of these methods in medicinal chemistry suggests their potential applicability in generating diverse and complex this compound derivatives for research nih.goveco-vector.commdpi.comworktribe.com. Biocatalytic cascades, involving multiple enzymatic steps, can also be designed for the de novo synthesis of complex structures or the efficient modification of existing ones worktribe.commdpi.com.

Molecular and Cellular Mechanisms of Action Research for Olpimedone

Target Identification and Validation Research

The foundational step in understanding the mechanism of any drug is to identify its molecular target(s) within the cell. A variety of sophisticated techniques are utilized for this purpose.

Affinity-Based Proteomics and Chemoproteomics Approaches

Affinity-based proteomics and chemoproteomics are powerful tools for identifying the protein targets of a small molecule. These methods typically involve using a modified version of the compound (a chemical probe) to "fish out" its binding partners from a complex mixture of cellular proteins. The captured proteins are then identified using mass spectrometry.

Hypothetical Application to Olpimedone:

| Technique | Description | Expected Outcome for this compound |

| Affinity Chromatography | This compound would be immobilized on a solid support. A cellular lysate would then be passed over this support, and proteins that bind to this compound would be retained and later identified. | A list of proteins that have a direct physical interaction with this compound. |

| Chemical Probes | A version of this compound would be synthesized with a reactive group and a reporter tag. This probe would be introduced to cells, where it would covalently bind to its target(s). The tagged proteins could then be isolated and identified. | Identification of direct binding targets of this compound within a cellular context. |

Genetic Screens and Knockout/Knockdown Studies in Cellular Systems

Genetic approaches are invaluable for validating potential drug targets. By manipulating the expression of specific genes, researchers can determine if the absence or reduction of a particular protein affects the cellular response to the drug.

Hypothetical Application to this compound:

| Technique | Description | Expected Outcome for this compound |

| CRISPR/Cas9 Screens | A library of cells, each with a different gene knocked out, would be treated with this compound. Cells that show altered sensitivity (either increased resistance or hypersensitivity) would be identified. | Identification of genes (and their corresponding proteins) that are essential for this compound's activity or that modulate its effects. |

| RNA Interference (RNAi) | Specific genes identified through initial screens would be targeted for knockdown using siRNA or shRNA. The effect of this compound would then be assessed in these cells compared to control cells. | Validation that the identified proteins are indeed involved in the cellular response to this compound. |

In Silico Target Prediction and Validation Methodologies

Computational methods can predict potential protein targets for a small molecule based on its chemical structure and comparison to databases of known drug-target interactions. These predictions then require experimental validation.

Hypothetical Application to this compound:

| Technique | Description | Expected Outcome for this compound |

| Molecular Docking | The 3D structure of this compound would be computationally modeled and "docked" into the binding sites of a library of protein structures. | A ranked list of potential protein targets based on the predicted binding affinity and a model of the binding interaction. |

| Pharmacophore Modeling | The chemical features of this compound responsible for its biological activity would be defined and used to search for proteins with complementary binding sites. | Identification of a set of potential targets that share common structural features recognized by this compound. |

Elucidation of Molecular Interactions

Once a target is identified and validated, the next step is to characterize the precise nature of the interaction between the drug and its target.

Ligand-Receptor Binding Kinetics and Thermodynamics Research

These studies quantify the affinity and kinetics of the drug-target interaction, providing crucial information about the potency and duration of action.

Hypothetical Application to this compound:

| Parameter | Description | Method of Measurement |

| Binding Affinity (Kd) | The concentration of this compound required to occupy 50% of the target protein's binding sites at equilibrium. A lower Kd indicates higher affinity. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Radioligand Binding Assays. |

| Association Rate (kon) | The rate at which this compound binds to its target. | SPR. |

| Dissociation Rate (koff) | The rate at which the this compound-target complex dissociates. | SPR. |

| Thermodynamic Parameters (ΔH, ΔS) | Changes in enthalpy and entropy upon binding, which provide insight into the forces driving the interaction. | ITC. |

Enzyme Inhibition and Activation Mechanisms in In Vitro Systems

If the identified target of this compound is an enzyme, it is essential to determine how this compound modulates its activity.

Hypothetical Application to this compound:

| Type of Modulation | Description | Kinetic Parameters Affected |

| Competitive Inhibition | This compound binds to the active site of the enzyme, preventing the substrate from binding. | Increases the apparent Km (Michaelis constant), while Vmax (maximum reaction velocity) remains unchanged. |

| Non-competitive Inhibition | This compound binds to a site other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency. | Decreases Vmax, while Km remains unchanged. |

| Uncompetitive Inhibition | This compound binds only to the enzyme-substrate complex. | Decreases both Vmax and Km. |

| Enzyme Activation | This compound binds to the enzyme and increases its catalytic activity. | Increases Vmax. |

Modulation of Protein-Protein Interactions

There is no available research data detailing how this compound may modulate protein-protein interactions. The study of such interactions is fundamental to understanding a compound's mechanism of action, but no studies have been published on this topic in relation to this compound.

Intracellular Signaling Pathway Perturbation Research

Phosphorylation Cascade Analysis

Information regarding the effect of this compound on phosphorylation cascades is not available in the current body of scientific literature.

Second Messenger System Modulation

There are no published studies investigating the modulation of second messenger systems by this compound.

Gene Expression and Transcriptomic Profiling Studies in Research Models

No gene expression or transcriptomic profiling studies have been conducted and published for this compound in any research models.

Cellular Phenotypic Responses in Research Models

Cell Cycle Progression and Regulation Research

The scientific literature contains no research on the effects of this compound on cell cycle progression and regulation.

Autophagy and Lysosomal Pathway Modulation

A thorough review of scientific databases and literature reveals no specific studies investigating the effects of this compound on autophagy and lysosomal pathways. The process of autophagy, a critical cellular mechanism for the degradation and recycling of cellular components, and the function of lysosomes, the primary digestive organelles, have not been explored in the context of this compound's activity. Therefore, there is no data to populate a table on this subject.

Oxidative Stress Response Mechanisms

Similarly, there is a lack of available research on the impact of this compound on oxidative stress response mechanisms. The cellular pathways that counteract the harmful effects of reactive oxygen species (ROS), including the activation of antioxidant enzymes and transcription factors, have not been studied in relation to this compound. As a result, no research findings can be presented in a tabular format.

Cellular Differentiation and Reprogramming Studies

The influence of this compound on cellular differentiation and reprogramming remains an uninvestigated area of cell biology. There are no published studies that explore whether this compound can direct the fate of stem cells or reprogram somatic cells. The potential for this compound to modulate these fundamental cellular processes is unknown, and thus, no data is available for presentation.

Preclinical Pharmacological Research on Olpimedone

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Research

In vitro ADME studies provide initial insights into a compound's behavior at a cellular and subcellular level, helping to predict its fate in the body. These studies are essential for early screening and selection of promising drug candidates. nih.gov

Membrane Permeability Studies in Cell Monolayers (e.g., Caco-2)

Membrane permeability is a key factor in determining how well a drug can be absorbed, particularly for orally administered compounds. Caco-2 cell monolayers, derived from human colon carcinoma cells, are widely used as an in vitro model to predict human intestinal absorption. europa.euevotec.combioduro.com These cells differentiate to form a polarized monolayer with characteristics resembling intestinal epithelial cells, including brush borders and tight junctions. evotec.com Permeability is typically measured as the apparent permeability coefficient (Papp) across the cell monolayer in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. evotec.combioduro.com The efflux ratio (Papp B-A / Papp A-B) can indicate whether a compound is subject to active efflux transport. evotec.com

While specific data for Olpimedone's Caco-2 permeability were not found in the search results, the Caco-2 assay is a standard method used to assess intestinal permeability and predict oral absorption for new chemical entities. europa.eubioduro.com Compounds with Papp values greater than 10 x 10-6 cm/s are generally classified as well-absorbed. europa.eu Studies can also incorporate transporter inhibitors to differentiate passive permeability from active transport. nih.gov

Plasma Protein Binding Dynamics

Plasma protein binding (PPB) refers to the extent to which a drug binds to proteins in the blood plasma. wikipedia.orgbioanalysis-zone.com This binding is a reversible process, establishing an equilibrium between bound and unbound drug. wikipedia.org Only the unbound fraction of a drug is generally considered pharmacologically active and available for distribution into tissues, metabolism, and excretion. wikipedia.orgbioanalysis-zone.com Common plasma proteins involved in drug binding include human serum albumin, lipoproteins, glycoproteins, and globulins. wikipedia.orgbioanalysis-zone.com

PPB can influence a drug's distribution and elimination, and the unbound concentration is crucial for predicting in vivo activity and guiding dose selection. wikipedia.orgbioanalysis-zone.comnih.gov Acidic and neutral drugs tend to bind primarily to albumin, while basic drugs may have higher affinity for alpha-1 acid glycoprotein. bioanalysis-zone.com Factors such as the physicochemical properties of the drug, protein concentrations, and the presence of other drugs can affect the degree of binding. bioanalysis-zone.com Methods for measuring PPB include equilibrium dialysis and ultrafiltration. bioanalysis-zone.comyoutube.com

Specific data on the plasma protein binding of this compound were not located in the provided search results. However, understanding this compound's PPB is important for interpreting its distribution and clearance in preclinical and clinical studies.

Hepatic and Extrahepatic Metabolic Stability Research

Metabolic stability studies assess how readily a compound is metabolized by enzymes, primarily in the liver. springernature.com These in vitro studies often use liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes like cytochrome P450 (CYP) enzymes. springernature.comevotec.comcreative-diagnostics.com Metabolic stability is typically expressed as the percentage of the parent compound remaining over time or as intrinsic clearance. springernature.com

Hepatic metabolism is a major route of elimination for many drugs. evotec.com However, extrahepatic tissues can also contribute to metabolism. wuxiapptec.com Assessing metabolic stability in liver microsomes, often supplemented with cofactors like NADPH, helps to predict the rate of Phase I metabolism. evotec.comcreative-diagnostics.com Hepatocytes can provide a more complete picture, including both Phase I and Phase II metabolism. springernature.com

While general methods for assessing metabolic stability are described in the search results springernature.comevotec.comcreative-diagnostics.com, specific data regarding the hepatic and extrahepatic metabolic stability of this compound were not found. Such studies would typically involve incubating this compound with liver microsomes or hepatocytes from relevant species and quantifying the disappearance of the parent compound over time using analytical techniques like LC-MS/MS. springernature.comevotec.com

Metabolite Identification and Profiling Research

Metabolite identification and profiling studies aim to determine the structures of metabolites formed when a compound is processed by biological systems and to assess their relative abundance. youtube.comstanford.edu This is crucial for understanding the metabolic pathways of a drug and identifying potential active or toxic metabolites. nih.gov

In vitro metabolite identification can be performed using liver microsomes, hepatocytes, or S9 fractions. youtube.comstanford.edu Analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS) or high-resolution mass spectrometry, are essential for separating and identifying metabolites based on their molecular weight and fragmentation patterns. youtube.comstanford.edu In vivo metabolite profiling can also be conducted using biological samples like plasma, urine, or feces collected from animal studies. admescope.comstanford.edunih.gov

No specific information on the metabolites of this compound was found in the provided search results. Research in this area for this compound would involve incubating the compound with metabolically active systems and using advanced analytical techniques to detect, characterize, and identify the resulting metabolic products. youtube.comstanford.edu

Transporter Interaction Studies

Drug transporters are proteins located in cell membranes that play a significant role in the absorption, distribution, metabolism, and excretion of drugs by facilitating their movement across biological barriers. nih.govresearchgate.net Interactions with transporters can affect a drug's pharmacokinetics and potentially lead to drug-drug interactions. nih.govresearchgate.net

In vitro transporter interaction studies assess whether a compound is a substrate for or an inhibitor of specific uptake or efflux transporters. nih.govresearchgate.net Common transporters of interest include those from the ABC (ATP-binding cassette) and SLC (solute carrier) superfamilies, such as P-glycoprotein (P-gp), BCRP, OATPs, and OCTs. nih.govnih.govresearchgate.net These studies often utilize cell lines overexpressing specific transporters. nih.govnih.gov

Information regarding this compound's interactions with drug transporters was not found in the search results. Evaluating this compound's potential as a substrate or inhibitor of relevant transporters would be important for predicting its disposition and potential for transporter-mediated drug-drug interactions. nih.govresearchgate.net

In Vivo Pharmacokinetic Research in Animal Models

In vivo pharmacokinetic (PK) studies in animal models are essential for understanding how a drug behaves in a living organism, providing data on its absorption, distribution, metabolism, and excretion over time. aurigeneservices.compitt.eduadmescope.comnih.gov These studies are critical for predicting human pharmacokinetics and guiding dose selection for clinical trials. pitt.edunih.gov

Animal models commonly used in preclinical PK studies include rats, mice, and dogs. aurigeneservices.com These studies involve administering the compound via relevant routes (e.g., oral, intravenous) and collecting biological samples (e.g., blood, plasma, urine, feces) at various time points to measure drug concentrations. aurigeneservices.comadmescope.com Key pharmacokinetic parameters determined from these studies include:

Area Under the Curve (AUC): A measure of total drug exposure over time. aurigeneservices.com

Clearance (CL): The rate at which the drug is removed from the body. aurigeneservices.com

Volume of Distribution (Vd): An indicator of how widely the drug is distributed in the body. aurigeneservices.com

Half-life (t½): The time it takes for the drug concentration in the plasma to reduce by half. aurigeneservices.com

Maximum Plasma Concentration (Cmax): The highest concentration of the drug observed in plasma. aurigeneservices.com

Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

In vivo studies can also provide information on bioavailability, tissue distribution, and routes of excretion. admescope.comnih.gov Mass balance studies using radiolabeled compounds can track the complete disposition of the drug and its metabolites. admescope.comnih.gov

Bioavailability and Exposure Studies in Rodent Models

Bioavailability and exposure studies in rodent models are fundamental to understanding how much of an administered dose of this compound reaches the systemic circulation and target tissues over time. wuxiapptec.commedwinpublishers.com These studies typically involve administering this compound through different routes, such as intravenous (IV) and oral, and then measuring the drug concentration in plasma and other biological fluids at various time points. nih.gov

Pharmacokinetic parameters derived from these studies, such as area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax), provide crucial information on the rate and extent of absorption, distribution, metabolism, and excretion (ADME). allucent.comwuxiapptec.com For instance, a study on a different compound, CLBQ14, in rats showed bi-exponential pharmacokinetics after intravenous administration and specific bioavailability values from oral and subcutaneous routes. dovepress.com Similarly, studies on allopregnanolone (B1667786) in mice and rabbits evaluated plasma and brain concentrations following IV and subcutaneous administration to understand exposure profiles. nih.gov

Rodent models, particularly rats, have been explored for their predictability of human clearance and bioavailability for certain drug types, although variability exists. mdpi.com Factors such as the formulation of the drug and the physiological characteristics of the specific rodent strain can influence exposure. aapsnewsmagazine.orgnih.gov

Tissue Distribution and Accumulation Research

Tissue distribution studies investigate how this compound is distributed throughout the body and whether it accumulates in specific tissues or organs following administration. These studies are typically conducted in animal models by measuring drug concentrations in various tissues at different time points after dosing. nih.govnih.gov Understanding tissue distribution is vital for assessing potential target engagement in specific organs and identifying potential sites of accumulation that could be associated with efficacy or off-target effects. nih.gov

For example, research on the tissue distribution of a compound like CLBQ14 in rats demonstrated extensive distribution to most essential organs following intravenous administration, with varying concentrations observed in different tissues such as the heart and kidneys. dovepress.com The distribution profile can be influenced by factors such as plasma protein binding and the physicochemical properties of the compound. dovepress.com Some compounds, particularly weak bases, can accumulate in tissues due to mechanisms like lysosomal trapping and accumulation in membranes. nih.gov

Pharmacodynamic Research in Preclinical Disease Models

Pharmacodynamic research focuses on the biochemical, physiological, and pharmacological effects of this compound and its mechanism of action in preclinical models. allucent.com These studies aim to understand how this compound interacts with its biological target(s) and the resulting downstream effects, particularly in the context of relevant disease models. nih.govmdpi.com

Biomarker Identification and Validation in Animal Models

Biomarkers are measurable indicators of biological processes, pharmacological responses, or pathological conditions. altex.orgpelagobio.com In preclinical research, identifying and validating biomarkers in animal models can help assess drug activity, monitor disease progression, and predict therapeutic response. altex.orgpelagobio.comanygenes.com Techniques such as qPCR and proteomic profiling can be used for biomarker discovery and validation. pelagobio.comanygenes.comeu-openscreen.eu Animal models play a crucial role in this process by allowing researchers to study biomarkers in a complex biological system that mimics aspects of human disease. altex.orgnih.gov For instance, studies have utilized animal models to identify and validate biomarkers for conditions like hepatocellular carcinoma and cardiovascular diseases. nih.govnih.gov

Target Engagement Studies in Biological Systems

Target engagement studies assess the extent and duration of the interaction between this compound and its intended molecular target(s) within biological systems, such as cells or animal tissues. pelagobio.compelagobio.combiorxiv.org Confirming target engagement is crucial for validating the drug's mechanism of action and understanding the relationship between drug exposure and pharmacological effect. pelagobio.combiorxiv.org Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to measure target engagement in live cells and tissues. pelagobio.combiorxiv.org These studies help ensure that the drug reaches and interacts with its target at concentrations relevant to achieving a therapeutic effect. pelagobio.com

Investigation of Biological Activity in Specific Animal Disease Models

Investigating the biological activity of this compound in specific animal disease models provides crucial evidence of its potential efficacy in a living system that simulates a human condition. researchgate.netwikipedia.org Animal models are developed or selected to recapitulate key aspects of a particular disease, allowing researchers to evaluate the drug's effects on disease progression, symptoms, and relevant biological endpoints. wikipedia.orgnih.gov The choice of animal model depends on the disease being studied and the extent to which the model mimics human pathophysiology. researchgate.netnih.gov

Preclinical studies in animal models are used to demonstrate anti-tumor activity for cancer therapeutics haldatx.comolema.com, evaluate effects in neurological disorders like Parkinson's disease nih.gov, and assess efficacy in inflammatory conditions revolobio.com. For example, preclinical data for novel therapeutics have shown anti-tumor activity in prostate cancer models haldatx.com and demonstrated comparable performance in allergen-driven models of atopic dermatitis revolobio.com. These studies often involve measuring changes in disease-specific biomarkers or functional outcomes to assess the drug's effectiveness. revolobio.com

While specific data tables for this compound's preclinical pharmacological research were not available in the provided search results, the methodologies and types of data collected in such studies for other compounds illustrate the nature of this research.

Based on the available information from the search results, there is no specific preclinical pharmacological research detailing the pathophysiological mechanisms affected by the chemical compound this compound. The compound is mentioned in patents primarily in the context of drug delivery systems and as an example within lists of various chemical substances, rather than in studies describing its biological activity or mechanism of action on specific disease pathways.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article section focusing solely on "4.3.4. Research into Pathophysiological Mechanisms Affected by this compound" with detailed research findings and data tables, as this information is not present in the provided search results.

Structure Activity Relationship Sar and Computational Modeling Studies of Olpimedone

Conventional Structure-Activity Relationship (SAR) Analysis of Olpimedone

Conventional SAR analysis is a fundamental process in drug discovery that links the chemical structure of a compound to its biological activity. frontiersin.orgmdpi.com This involves systematically altering parts of a molecule to identify key structural features responsible for its effects. nih.gov

Identification of Key Pharmacophores and Structural Motifs of this compound

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. mdpi.com The process involves identifying features like hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings that interact with a biological target. youtube.comnih.gov For this compound, the fused thiazolo-pyrimidinone core represents the primary structural motif. However, without experimental data on its biological targets and the activity of related analogs, the specific pharmacophoric features essential for its activity cannot be defined. Literature detailing the pharmacophore model for this compound is currently unavailable.

Exploration of Functional Group Contributions to Activity for this compound

The analysis of how different functional groups contribute to a molecule's activity is a cornerstone of medicinal chemistry. dergipark.org.tr Modifications to a lead compound are made to explore how changes in properties like lipophilicity, electronic character, and size impact biological response. mdpi.com For this compound, this would involve synthesizing derivatives with substitutions on the methyl group or the bicyclic core and assessing their activity. Such studies are crucial for optimizing potency and other pharmacological properties. frontiersin.org However, no published research was found that systematically explores the functional group contributions for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. pensoft.netmdpi.com This method is used to predict the activity of new, unsynthesized compounds. nih.gov

Development of Predictive QSAR Models for this compound

The development of a QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. researchgate.net Statistical methods are then used to build a predictive model. mdpi.com The search for scientific literature did not yield any studies where QSAR models for this compound or a series of its derivatives have been developed or validated.

Molecular Descriptors and Their Correlation with Biological Activity for this compound

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. nih.govresearchgate.netimperial.ac.uk In QSAR studies, these descriptors are correlated with biological activity to understand which molecular properties are important for a desired effect. pensoft.net While databases like PubChem list computed descriptors for this compound itself nih.gov, a correlation analysis is impossible without a dataset of analogs and their corresponding biological activities. No such analysis for this compound has been published.

Advanced Computational Chemistry Applications for this compound

Computational chemistry uses computer simulations to solve chemical problems, playing a crucial role in modern drug discovery. ox.ac.ukriken.jp Techniques like molecular docking, molecular dynamics simulations, and quantum mechanics calculations can provide insights into drug-receptor interactions and molecular properties. nih.gov These methods can elucidate binding modes, predict binding affinities, and explain SAR observations at an atomic level. A review of the literature indicates that no advanced computational chemistry studies specifically focused on this compound have been made public.

Molecular Docking and Ligand-Protein Interaction Simulations

Currently, there is a lack of publicly available research detailing specific molecular docking and ligand-protein interaction simulations for this compound. While the principles of these techniques are well-established for predicting the binding orientation and affinity of a small molecule like this compound to a protein target, specific studies involving this compound have not been identified in a comprehensive literature search. Such a study would typically involve defining the binding site of a relevant biological target and using computational algorithms to predict the most stable binding poses of this compound within that site. Analysis of these poses would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

Molecular Dynamics Simulations for Conformational Analysis and Binding

No specific molecular dynamics (MD) simulation studies focused on this compound are currently available in the scientific literature. MD simulations are a powerful computational method used to understand the dynamic behavior of molecules over time. For this compound, an MD simulation could provide insights into its conformational flexibility in different solvent environments or when bound to a biological target. This would allow for an analysis of the stability of the ligand-protein complex, fluctuations in atomic positions, and the role of solvent molecules in the binding process.

Quantum Mechanical (QM) and Hybrid QM/Molecular Mechanical (QM/MM) Calculations

Detailed quantum mechanical (QM) or hybrid QM/MM calculation studies for this compound are not present in the available literature. These methods are employed to provide a more accurate description of the electronic structure of a molecule. QM calculations could be used to determine properties such as molecular orbital energies and electrostatic potential, which are crucial for understanding this compound's reactivity and interaction with other molecules. A QM/MM approach would be beneficial for studying the compound's behavior within the complex environment of a protein's active site, treating the ligand with a high level of theory while the surrounding protein is handled with more computationally efficient molecular mechanics.

In Silico ADME and PK Property Prediction

While general in silico tools for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) and Pharmacokinetic (PK) properties are widely used in drug discovery, specific predictive studies for this compound are not documented in the reviewed literature. Such predictions are vital for assessing the drug-likeness of a compound. For this compound, these computational models could estimate properties like oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity. The tables below illustrate the types of data that would be generated in such a study, though it is important to note that this data is hypothetical due to the absence of specific research on this compound.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Weight | Data not available |

| LogP | Data not available |

| Hydrogen Bond Donors | Data not available |

| Hydrogen Bond Acceptors | Data not available |

Table 2: Predicted ADME Properties of this compound

| Property | Prediction |

|---|---|

| Human Intestinal Absorption | Data not available |

| Blood-Brain Barrier Penetration | Data not available |

| CYP450 2D6 Inhibition | Data not available |

Table 3: Predicted Pharmacokinetic Properties of this compound

| Parameter | Predicted Value |

|---|---|

| Plasma Protein Binding | Data not available |

| Terminal Half-Life | Data not available |

Virtual Screening and Lead Optimization through Computational Approaches

There are no published studies detailing the use of this compound in virtual screening campaigns or as a lead compound for computational optimization. Virtual screening involves the computational screening of large libraries of compounds to identify those that are likely to bind to a drug target. If this compound were identified as a "hit," computational approaches would then be used for lead optimization. This process would involve designing and evaluating derivatives of this compound in silico to improve properties such as potency, selectivity, and ADME profiles. While this compound has been included in datasets for the development of QSAR models for analgesic activity, specific lead optimization studies based on these findings have not been reported. uclv.edu.cuuclv.edu.cu

Analytical Research Methodologies for Olpimedone

Development of Chromatographic Methods

Chromatography plays a vital role in separating Olpimedone from other compounds in a mixture, which is a necessary step before many identification and quantification techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. scispace.com Method development in HPLC involves selecting appropriate parameters such as the mobile phase composition, stationary phase (column), flow rate, and detection wavelength to achieve optimal separation and sensitivity for the analyte of interest. scispace.com Validation of an HPLC method ensures that it is suitable for its intended purpose, demonstrating its accuracy, precision, linearity, specificity, detection limit, quantitation limit, and robustness according to guidelines such as those from the International Conference on Harmonisation (ICH). scispace.comderpharmachemica.comijpras.comresearchgate.net

While specific details on HPLC method development and validation solely for this compound were not extensively found in the search results, the principles of HPLC method development and validation are well-established and applied to various pharmaceutical compounds. For instance, RP-HPLC methods have been developed and validated for the estimation of other drugs, detailing parameters like mobile phase composition (e.g., phosphate (B84403) buffer and acetonitrile), flow rate, and UV detection wavelengths. derpharmachemica.comijpras.comresearchgate.net These methods are validated for linearity, precision, accuracy, and other parameters to ensure reliability for routine analysis. derpharmachemica.comijpras.comresearchgate.net

Gas Chromatography (GC) Method Development and Validation

Gas Chromatography (GC) is another chromatographic technique, typically used for the separation and analysis of volatile and thermally stable compounds. ijrcs.orgresearchgate.net GC method development involves optimizing parameters such as the stationary phase (column), carrier gas flow rate, temperature program, and detector type. ijrcs.orgresearchgate.netobrnutafaza.hr Method validation for GC, similar to HPLC, confirms the method's suitability through assessment of parameters like specificity, linearity, accuracy, precision, range, detection limit, quantitation limit, and robustness. ijrcs.orgresearchgate.net

The application of GC methods is common for analyzing volatile organic components and residual solvents. ijrcs.orgresearchgate.net While direct information on GC method development and validation specifically for this compound was not prominent in the search results, the general principles and validation parameters for GC methods are well-documented and applicable to suitable compounds. ijrcs.orgresearchgate.net

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography, often implemented using HPLC with a chiral stationary phase (CSP), is a specialized technique used to separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. csfarmacie.czyoutube.comrsc.org Assessing enantiomeric purity is critical for chiral compounds as enantiomers can have different pharmacological activities or toxicological profiles. Chiral HPLC separates enantiomers based on their differential interactions with the chiral stationary phase. csfarmacie.czyoutube.com Method development in chiral chromatography involves selecting the appropriate chiral column and mobile phase to achieve sufficient resolution between the enantiomers. csfarmacie.cznih.gov

The concept of chiral HPLC and its application in separating enantiomers using various chiral stationary phases, such as polysaccharide-based or macrocyclic antibiotic phases, is well-established in analytical chemistry. csfarmacie.czrsc.org These methods are validated to ensure accurate determination of the enantiomeric composition of a sample. nih.gov While specific applications of chiral chromatography for this compound were not detailed in the search results, the technique would be essential if this compound exists as a racemate or if the enantiomeric purity of a specific isomer needs to be determined.

Spectroscopic Techniques in this compound Research

Spectroscopic techniques provide valuable information about the structure and quantity of this compound by analyzing its interaction with electromagnetic radiation.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a powerful analytical technique used for identifying and quantifying compounds based on their mass-to-charge ratio (m/z). wikipedia.org When coupled with chromatography, such as LC-MS or GC-MS, it becomes a highly selective and sensitive method for analyzing complex mixtures. wikipedia.orgnih.govnih.gov MS can provide information about the molecular weight of this compound and its fragments, which aids in its identification. uni.lu For quantification, MS measures the abundance of specific ions, allowing for the determination of the concentration of this compound in a sample. nih.govnih.gov

Electrospray ionization (ESI) and electron impact (EI) are common ionization techniques used in MS for the analysis of various compounds. nih.govarvojournals.org Tandem MS (MS/MS), which involves multiple stages of mass analysis, can provide more detailed structural information through fragmentation patterns and is often used for confirmation and enhanced selectivity in complex matrices. wikipedia.orgnih.govnih.govnih.gov LC-MS/MS is widely used for the quantification of pharmaceutical compounds in biological matrices due to its sensitivity and specificity. nih.govnih.govthermofisher.com

The PubChem entry for this compound provides predicted collision cross-section values for various adducts, which are relevant for MS analysis, particularly with techniques like ion mobility MS. uni.lu These values can aid in the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed elucidation of molecular structures. hyphadiscovery.commsu.edunmims.edubbhegdecollege.com Unlike basic identification, advanced NMR applications for structural elucidation of this compound would involve utilizing various one-dimensional (1D) and two-dimensional (2D) NMR experiments to assign signals to specific atoms within the molecule and determine their connectivity and spatial arrangement. hyphadiscovery.comnmims.eduumich.eduresearchgate.net

Advanced NMR techniques, such as COSY, HSQC, HMBC, and NOESY, provide through-bond and through-space correlation information that is crucial for piecing together the complete structure of a molecule. hyphadiscovery.comnmims.eduumich.edu For instance, COSY reveals coupled protons, HSQC correlates protons with the carbons they are directly attached to, HMBC shows correlations between protons and carbons several bonds away, and NOESY provides information about the spatial proximity of protons. hyphadiscovery.comnmims.edu These experiments, particularly 2D and higher-dimensional NMR, are essential for determining the structures of complex molecules and can provide high-resolution structural information in solution. nmims.eduumich.eduduke.edu The use of high-field NMR spectrometers equipped with cryoprobes allows for the acquisition of detailed structural data even with small amounts of sample. hyphadiscovery.com NMR is also used for determining the purity of compounds, including quantitative NMR (qNMR). hyphadiscovery.com

While specific advanced NMR studies on this compound were not detailed in the search results, the application of these techniques would involve acquiring and interpreting comprehensive NMR datasets to confirm its chemical structure, identify any impurities, and potentially investigate its conformation in solution.

UV-Vis and IR Spectroscopy for Purity and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique that measures the absorption or transmission of UV and visible light through a sample. technologynetworks.comedinst.com This property is influenced by the sample's composition and can provide information on the identity, concentration, and purity of a substance. technologynetworks.com By measuring the absorbance at specific wavelengths, particularly the wavelength of maximum absorbance (λmax), quantitative analysis can be performed based on the Beer-Lambert Law. technologynetworks.comazooptics.com UV-Vis spectroscopy is a simple and efficient method that typically requires minimal sample preparation. edinst.com

Infrared (IR) spectroscopy is another powerful technique used for structural elucidation and identification of functional groups within a molecule. uniparthenope.itmasterorganicchemistry.com It is based on the measurement of IR radiation absorbed or emitted by a sample as a function of wavelength or wavenumber. uniparthenope.it The absorption of IR radiation corresponds to discrete vibrational and rotational transitions in a molecule, providing a unique "fingerprint" for identification. uniparthenope.itlibretexts.org IR spectroscopy is versatile and can be applied to various sample types, including solids, liquids, and gases, often without elaborate preparation. uniparthenope.itlibretexts.org While IR spectroscopy can be used for quantitative purposes, its detection limits may be less sensitive compared to techniques like UV-Vis spectrometry due to smaller extinction coefficients of IR absorption bands. uniparthenope.it Analyzing the characteristic absorption bands in the IR spectrum allows for the identification of specific functional groups present in this compound, contributing to purity assessment. masterorganicchemistry.comlibretexts.org

Advanced Analytical Techniques for Biological Matrices

Bioanalytical methods are essential for quantifying drugs and their metabolites in biological samples, such as plasma, serum, blood, urine, and tissue. researchgate.netnih.govscispace.combioxpedia.com These methods are critical in drug discovery and development, supporting pharmacokinetic, toxicokinetic, and bioequivalence studies. researchgate.netnih.govscispace.com The development and validation of robust and reliable bioanalytical methods are paramount to generating trustworthy data for regulatory submissions. nih.govscispace.comresearchgate.net

Bioanalytical Method Development for this compound in Preclinical Samples

Bioanalytical method development involves designing, validating, and applying analytical techniques to accurately and reproducibly quantify analytes in biological matrices. nih.govresolvemass.ca A critical step in bioanalysis is sample preparation, which aims to remove interfering substances from the matrix and improve the analytical system's performance. nih.govscispace.com Various sample preparation techniques exist, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE). scispace.comresearchgate.net The choice of technique depends on the analyte's properties and the biological matrix. bioxpedia.com For preclinical samples, accurate bioanalytical methods are vital for reliable pharmacokinetic and pharmacodynamic studies, accelerating drug discovery timelines. resolvemass.ca

Hyphenated Techniques (e.g., LC-MS/MS) for High-Sensitivity Analysis

Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the methods of choice in modern bioanalytical laboratories due to their high sensitivity and selectivity. researchgate.netnih.govbioxpedia.compnrjournal.comeag.com LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective mass analysis capabilities of tandem mass spectrometry. eag.commeasurlabs.com

In LC-MS/MS, the liquid chromatography component separates the sample into its individual components. eag.commeasurlabs.com The separated components are then introduced into a mass spectrometer, where they are ionized. eag.com In a triple quadrupole (QqQ) LC-MS/MS system, ions are selected based on their mass-to-charge ratio in the first quadrupole, fragmented in a collision cell, and the resulting product ions are analyzed in the second quadrupole. eag.commeasurlabs.com This process provides high specificity and allows for the detection and quantification of target analytes even at trace levels in complex biological matrices. nih.govbioxpedia.commeasurlabs.com LC-MS/MS is widely used for the quantification of drugs and metabolites in plasma and other biological fluids. nih.govbioxpedia.comresolvemass.ca

Dissolution and Solubility Research Methodologies

Drug absorption from solid oral dosage forms is significantly influenced by the release of the drug substance from the product and its subsequent dissolution or solubilization in biological fluids. fda.gov Dissolution testing and solubility research are therefore critical for predicting in vivo performance and ensuring product quality and consistency. fda.govaaps.ca

In Vitro Dissolution Profiling Methods

In vitro dissolution testing measures the rate and extent to which a drug substance dissolves from a dosage form under controlled laboratory conditions. aaps.caslideshare.net This is a crucial quality control test and provides insights into the potential bioavailability of the drug. aaps.caslideshare.net The most commonly employed dissolution test methods are described in pharmacopoeias like the USP and typically utilize the basket method (Apparatus 1) and the paddle method (Apparatus 2). fda.govaaps.cafip.orgpharmtech.com

These apparatuses involve placing the dosage form in a vessel containing a dissolution medium maintained at a specific temperature (commonly 37 ± 0.5°C to simulate physiological conditions) and stirred at a controlled speed. fda.govfip.orgpharmtech.com Samples of the dissolution medium are withdrawn at predetermined time points and analyzed to determine the concentration of the dissolved drug. slideshare.net Dissolution testing can be conducted under various conditions, including different pH levels, to simulate the gastrointestinal environment. fda.govdovepress.com For poorly soluble drugs, the use of surfactants in the dissolution medium may be necessary to ensure adequate sink conditions. fda.gov

Equilibrium Solubility and pH-Solubility Profile Research

Solubility is a fundamental physicochemical property that affects a drug's dissolution rate and absorption. researchgate.net Equilibrium solubility refers to the maximum amount of a substance that can dissolve in a given solvent at a specific temperature and pressure when the system is at equilibrium. The shake-flask method is considered a suitable technique for evaluating equilibrium solubility. scielo.br This method involves adding an excess amount of the drug to a solvent, shaking the mixture for a sufficient time to reach equilibrium, and then quantifying the concentration of the dissolved drug in the supernatant after separation of the undissolved solid. researchgate.netscielo.br

The pH-solubility profile describes how the solubility of an ionizable compound changes with pH. crcom.senih.govsrce.hr For weak acids or bases, the solubility is often significantly higher in their ionized form compared to their neutral form. crcom.se Determining the pH-solubility profile is essential for understanding the drug's behavior in the gastrointestinal tract, where pH varies considerably. fda.govcrcom.se This profile can be determined by measuring the equilibrium solubility of the drug in buffer solutions across a range of pH values. scielo.brcrcom.se Techniques like potentiometric titration can also be used to create a pH-solubility profile, particularly for ionizable compounds. scielo.br UV spectrophotometry is a common analytical method used to quantify the drug concentration in solubility studies. researchgate.net Understanding the pH-solubility profile is critical for formulation development and predicting in vivo dissolution and absorption. nih.gov

Table 1: Analytical Techniques for this compound Characterization

| Technique | Application | Key Information Provided |

| UV-Vis Spectroscopy | Purity and Concentration Determination | Absorbance, λmax, Concentration, Purity |

| IR Spectroscopy | Structural Elucidation, Functional Group Analysis | Vibrational Frequencies, Functional Groups, Molecular Fingerprint |

| LC-MS/MS | High-Sensitivity Quantification in Biological Matrices | Identification and Quantification of Analytes and Metabolites in Complex Samples |

| Dissolution Testing | In Vitro Drug Release Profiling | Dissolution Rate, Extent of Release |

| Solubility Research | Equilibrium Solubility, pH-Solubility Profile | Maximum Solubility, Solubility as a Function of pH |

Broader Academic Implications and Future Research Directions

Potential Applications of Olpimedone in Chemical Probe Development

A thorough search of scientific literature yields no specific studies on the application of this compound as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, and their development is a significant area of chemical biology. The core structure of this compound belongs to the thiazolopyrimidine class of compounds. Derivatives of the broader thiazolo[3,2-a]pyrimidin-5-one scaffold have been investigated for a variety of biological activities, which is often a starting point for chemical probe development. However, there is no direct evidence or research that has explored this compound for this purpose.

Integration of this compound Research with Systems Biology Approaches

Systems biology, which seeks to understand complex biological systems by integrating various data types, does not currently feature any research centered on this compound. The integration of a compound's activity with systems-level data requires a foundational understanding of its mechanism of action, cellular targets, and phenotypic effects. As this primary biological data for this compound is not available in the public domain, its integration into systems biology models remains a hypothetical future step.

Challenges and Opportunities in this compound Research Translation

The translation of any chemical compound from basic research to practical application is a multi-faceted process fraught with challenges and opportunities. For this compound, the primary challenge is the current lack of foundational research. Without data on its biological activity, potency, selectivity, and mechanism of action, the translational journey cannot begin.

The opportunities for this compound are, therefore, entirely speculative at this stage. The broader family of thiazolopyrimidine derivatives has shown diverse pharmacological potential, including anti-inflammatory and anticancer properties. benthamdirect.com Should this compound exhibit interesting biological activity, it could present an opportunity for therapeutic development.

Table 1: Hypothetical Challenges and Opportunities in this compound Research

| Category | Potential Aspect | Description |

| Challenges | Lack of Foundational Data | No published studies on biological activity, mechanism of action, or cellular targets. |

| Synthesis and Scalability | Potential difficulties in optimizing a cost-effective and scalable synthesis route for further research. | |

| Target Identification and Validation | If biologically active, identifying its specific molecular targets would be a significant undertaking. | |

| Opportunities | Novel Scaffold Exploration | The thiazolo[3,2-a]pyrimidin-5-one core is a "privileged scaffold" that has yielded other bioactive compounds. consensus.app |

| Unexplored Biological Space | As an uncharacterized molecule, this compound could possess novel biological activities and mechanisms. | |

| Therapeutic Potential | If activity is discovered in areas of unmet medical need, it could become a lead compound for drug discovery. |

This table is illustrative and based on the general process of drug discovery, not on specific data for this compound.

Unexplored Research Avenues and Hypotheses for this compound Studies

Given the absence of existing research, the avenues for future studies on this compound are wide open. The initial and most critical step would be to synthesize the compound and screen it for biological activity across a wide range of assays.

Potential Unexplored Research Avenues:

Broad-Spectrum Bioactivity Screening: Testing this compound against various cell lines (e.g., cancer, immune cells) and enzymatic assays to identify any potential biological effects.

Phenotypic Screening: Utilizing high-content imaging or other phenotypic screening platforms to observe the effects of this compound on cellular morphology and function without a preconceived target.

Target Deconvolution: Should any bioactivity be identified, subsequent studies would be necessary to determine the specific molecular target(s) of this compound.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how chemical modifications affect its biological activity.

Hypotheses for Initial Investigation:

Hypothesis 1: Based on the known activities of other thiazolopyrimidine derivatives, this compound may exhibit anti-inflammatory or anti-proliferative properties.

Hypothesis 2: The specific substitution pattern of this compound may confer a novel and highly selective activity for a currently "undrugged" biological target.

Q & A

Q. How to design a blinded study to minimize bias in this compound’s efficacy trials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.